5-methoxy-1H-indol-6-ol

Pulse Radiolysis Melanin Biosynthesis Free Radical Chemistry

5-Methoxy-1H-indol-6-ol (CAS 2380-82-7), also designated 6-hydroxy-5-methoxyindole (6H5MI), is a naturally occurring indole derivative that functions as an O-methylated metabolite of 5,6-dihydroxyindole (DHI) within the eumelanin biosynthetic pathway. It is detectable in the urine and serum of melanoma patients and serves as a direct metabolic precursor to eumelanin pigments.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 2380-82-7
Cat. No. B1220638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-1H-indol-6-ol
CAS2380-82-7
Synonyms6-hydroxy-5-methoxyindole
6H5MI
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=CN2)O
InChIInChI=1S/C9H9NO2/c1-12-9-4-6-2-3-10-7(6)5-8(9)11/h2-5,10-11H,1H3
InChIKeyRWEBZZKCIMKUTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-1H-indol-6-ol (6H5MI) Procurement Guide: Quantified Differentiation from Regioisomer 5H6MI and Melanin Precursor Analogs


5-Methoxy-1H-indol-6-ol (CAS 2380-82-7), also designated 6-hydroxy-5-methoxyindole (6H5MI), is a naturally occurring indole derivative that functions as an O-methylated metabolite of 5,6-dihydroxyindole (DHI) within the eumelanin biosynthetic pathway [1]. It is detectable in the urine and serum of melanoma patients and serves as a direct metabolic precursor to eumelanin pigments [2]. Critically, its oxidation chemistry, radical decay kinetics, metabolic conjugation, and biomarker performance differ dramatically from those of its regioisomer 5-hydroxy-6-methoxyindole (5H6MI, CAS 2380-83-8), despite the two compounds sharing an identical molecular formula (C₉H₉NO₂) [3]. This guide provides the quantitative comparative evidence necessary to inform scientific selection and procurement decisions.

Why 5-Methoxy-1H-indol-6-ol Cannot Be Interchanged with 5-Hydroxy-6-methoxyindole or Other In‑Class Indoles


The regioisomers 6H5MI and 5H6MI undergo fundamentally distinct one-electron oxidation processes: 6H5MI semiquinone radical spectra closely mimic those of DHI, whereas 5H6MI semiquinone spectra diverge markedly, lacking the characteristic 500 nm band [1]. Their radical decay kinetics also differ—6H5MI proceeds via two consecutive base‑catalyzed steps to colored dimeric products, while 5H6MI decays through a single weakly catalyzed pathway to a stable quinone imine [1]. In a clinical cohort of 81 malignant melanoma patients, serum 6H5MI2C (the 2-carboxylic acid metabolite) showed statistically significant elevation in metastatic disease, while its isomer 5H6MI2C did not [2]. Moreover, the key L‘Oréal tanning patent EP0500446B1 explicitly claims 5H6MI for DHA‑based self‑tanning compositions and excludes 6H5MI, indicating application‑specific performance divergence [3]. These multi‑dimensional differences preclude simple interchange of in‑class indole analogs without compromising experimental reproducibility, biomarker validity, or industrial product performance.

Quantitative Differential Evidence for 5-Methoxy-1H-indol-6-ol Relative to Its Closest Analogs


Semiquinone Radical Absorption Spectrum: 6H5MI Closely Mimics DHI, Whereas 5H6MI Lacks the Diagnostic 500 nm Band

Upon one-electron oxidation by N₃• at pH 7.2–7.4, the semiquinone radical of 6H5MI exhibits absorption peaks at 500, 370, and 330 nm—very close to those of the semiquinone radical of 5,6-dihydroxyindole (DHI), the core eumelanin precursor [1]. In contrast, the semiquinone of the regioisomer 5H6MI shows no absorption at 500 nm and displays bands only at 420 and 340 nm [1]. These spectral differences are attributed to marked changes in electron delocalization: both rings of the indole are involved for the 6H5MI radical, whereas only the benzenoid moiety participates for the 5H6MI radical [1].

Pulse Radiolysis Melanin Biosynthesis Free Radical Chemistry

Radical Decay Kinetics: 6H5MI Follows Two Consecutive Base‑Catalyzed Processes and Forms Colored Dimers, While 5H6MI Decays via a Single Pathway to a Stable Quinone Imine

The decay of the 6H5MI semiquinone radical in the 400–420 nm region was best fitted by two consecutive first‑order processes, both of which were strongly base‑catalyzed [1]. The first process corresponds to partial decay via deprotonation of the quinonoid cation to a quinone methide; the second involves reaction of the methide with water, yielding hydroxylated products that dimerize to colored species absorbing broadly at 550 nm, detected 0.5 s after the pulse [1]. In contrast, 5H6MI decay at 430 nm followed only a single first‑order process that was weakly base‑catalyzed, producing a stable quinone imine absorbing below 350 nm that persisted for at least tens of seconds [1].

Reaction Kinetics Quinonoid Intermediates Melanogenesis

Serum Biomarker Specificity: 6H5MI‑2‑Carboxylic Acid Discriminates Metastatic from Non‑Metastatic Melanoma; Its Regioisomer 5H6MI2C Does Not

In a cohort of 81 malignant melanoma (MM) patients, serum levels of 6‑hydroxy‑5‑methoxyindole‑2‑carboxylic acid (6H5MI2C) were significantly elevated in patients with metastatic MM compared to those with non‑metastatic MM [1]. Critically, the isomeric metabolite 5‑hydroxy‑6‑methoxyindole‑2‑carboxylic acid (5H6MI2C) did not show a comparable statistically significant difference between the two groups [1]. Measurements were performed using a validated stable isotope dilution LC‑MS/MS method that demonstrated high reproducibility and linearity for both analytes [1].

Clinical Diagnostics Melanoma Biomarker LC‑MS/MS

Tanning Composition Patent Exclusion: L‘Oréal Specifically Claims 5H6MI and Explicitly Excludes 6H5MI from DHA‑Based Self‑Tanning Formulations

European Patent EP0500446B1 (L‘Oréal) claims a combination of dihydroxyacetone (DHA) and a disubstituted indole derivative designed to impart to the skin a coloration similar to natural tanning [1]. Within the generic formula, when substituents occupy positions 5 and 6 of the indole ring, the patent explicitly requires that the substituent at position 5 be hydroxy and the substituent at position 6 be alkoxy—i.e., 5‑hydroxy‑6‑methoxyindole (5H6MI) [1]. This formulation expressly excludes 6‑hydroxy‑5‑methoxyindole (6H5MI) from the claims [1]. The exclusion implies that 6H5MI does not deliver equivalent pigmentation quality or tanning efficacy when combined with DHA under the claimed conditions.

Cosmetic Chemistry Intellectual Property Skin Pigmentation

Thormählen‑Positive Urinary Marker Composition: 6H5MI Sulfate Predominates Over 5H6MI Sulfate in Melanoma‑Associated Conjugates

Thormählen‑positive compound B, isolated from the urine of malignant melanoma patients, was identified as a mixture of O‑sulfate conjugates of 5‑hydroxy‑6‑methoxyindole and 6‑hydroxy‑5‑methoxyindole [1]. Quantitative analysis by differential enzymatic hydrolysis and GC‑MS revealed that 6‑hydroxy‑5‑methoxyindole predominates in this mixture [1]. This is in contrast to the major Thormählen‑positive compound A, which was identified as the glucuronide of 5‑hydroxy‑6‑methoxyindole alone [1].

Melanoma Diagnostics Metabolite Profiling GC‑MS

High‑Value Application Scenarios for 5-Methoxy-1H-indol-6-ol Based on Quantified Differential Evidence


Melanoma Metastasis Biomarker Assay Development (Clinical Diagnostics)

6H5MI2C is a validated serum biomarker that significantly discriminates metastatic from non‑metastatic malignant melanoma, a property not shared by its regioisomer 5H6MI2C [1]. Laboratories developing LC‑MS/MS‑based melanoma staging assays should procure 6H5MI and its 2‑carboxylic acid derivative as the primary analytical reference standard, as only the 6H5MI‑derived metabolite demonstrated statistically significant elevation in metastatic disease in a cohort of 81 patients.

Eumelanin Oxidative Polymerization Mechanistic Studies (Basic Research)

6H5MI is the regioisomer whose semiquinone radical spectrum (λ_max 500, 370, 330 nm) closely mirrors that of the core melanin precursor DHI, and whose radical decay proceeds via two consecutive base‑catalyzed steps to colored dimeric products within 0.5 s [1]. Researchers investigating the chemical mechanism of eumelanin formation should select 6H5MI over 5H6MI as the O‑methylated DHI surrogate, as 5H6MI lacks the 500 nm radical band and decays through a single pathway to a stable, non‑pigmentary quinone imine [1].

Melanoma Urinary Metabolite Profiling and Conjugation Studies (Translational Research)

In melanoma patient urine, 6H5MI predominates as the O‑sulfate conjugate in Thormählen‑positive compound B, whereas 5H6MI is excreted primarily as the O‑glucuronide (compound A) [2]. Investigators studying Phase II metabolic pathways of indolic melanin metabolites should procure both isomers as separate reference standards, because their distinct conjugation fates (sulfation vs glucuronidation) preclude the use of one isomer as a surrogate for the other in quantitative urinary biomarker workflows.

Cosmetic Pigmentation Ingredient Selection and IP Clearance (Industrial R&D)

For DHA‑based self‑tanning product development, the L‘Oréal patent EP0500446B1 explicitly claims 5H6MI and excludes 6H5MI [3]. Industrial formulators seeking freedom‑to‑operate within the DHA‑indole combination space must procure 5H6MI rather than 6H5MI; conversely, 6H5MI may be relevant for non‑DHA pigment formation approaches or for products designed to operate outside the claims of EP0500446B1.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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